1-Ethylguanidine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H20N6O4S |

|---|---|

Molecular Weight |

272.33 g/mol |

IUPAC Name |

2-ethylguanidine;sulfuric acid |

InChI |

InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) |

InChI Key |

UKQVDMIAGTYDFN-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C(N)N.CCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Ethylguanidine sulfate CAS 3482-86-8 physicochemical properties

[1][2][3][4][5]

Executive Summary

1-Ethylguanidine sulfate (CAS 3482-86-8) is a specialized guanidinium salt derivative utilized primarily as a nitrogen-rich building block in the synthesis of heterocyclic compounds, such as isocytosines, and as a pharmacological probe for ion channel research.[1][2] Characterized by its high melting point and significant water solubility, it serves as a stable source of the N-ethylguanidinium cation.[1][2]

This guide provides a rigorous physicochemical analysis, synthesis logic, and handling framework for researchers utilizing this compound in drug development and organic synthesis.[1][2]

Chemical Identity & Structural Analysis[1][6]

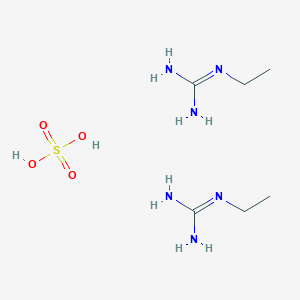

The compound exists as a salt formed between the strong base 1-ethylguanidine and sulfuric acid.[1][2] The stoichiometry is typically 2:1 (base:acid), resulting in a bis(guanidinium) sulfate structure.[1][2]

| Property | Detail |

| CAS Number | 3482-86-8 |

| IUPAC Name | N-Ethylguanidinium sulfate (2:[1][3][4][2]1) |

| Synonyms | 1-Ethylguanidine hemisulfate; Bis(1-ethylguanidinium) sulfate |

| Molecular Formula | |

| Molecular Weight | 272.33 g/mol |

| SMILES | CC[NH+]=C(N)N.CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |

Structural Diagram (Salt Stoichiometry)

The following diagram illustrates the ionic interaction and stoichiometry between the ethylguanidinium cations and the sulfate anion.

Physicochemical Profile

Understanding the physical behavior of this compound is critical for process design.[1][2] The guanidinium moiety confers high basicity to the parent molecule, making the sulfate salt extremely stable but hygroscopic.[1][2]

Key Properties Table[1][6]

| Parameter | Value / Characteristic | Context & Causality |

| Physical State | White crystalline solid | High lattice energy typical of guanidinium salts.[1] |

| Melting Point | 244 °C (decomposes) | Indicates strong ionic bonding; decomposition prior to melting is common for guanidine salts due to ammonia evolution.[1][2] |

| Solubility (Water) | High (>100 mg/mL estimated) | The sulfate anion and polar guanidinium headgroup drive hydrophilic interaction.[1][2] |

| Solubility (Organic) | Poor (EtOH, DCM, Hexane) | Ionic lattice resists solvation by non-polar or moderately polar organic solvents.[1][2] |

| Hygroscopicity | Significant | The salt readily absorbs atmospheric moisture; requires desiccated storage to prevent caking.[1][2] |

| pKa (Conjugate Acid) | ~13.6 (Parent Base) | The guanidinium ion is a very weak acid.[1][2] In solution, the salt is neutral to slightly acidic depending on purity.[1][2] |

Stability & Degradation Logic

The compound is thermally stable up to its melting point but susceptible to hydrolysis under extreme basic conditions (evolving ethylamine and urea) or nitrosation.[1][2]

Synthesis & Purification Workflow

For researchers needing to synthesize or purify the compound, the most robust route involves the guanylation of ethylamine using S-methylisothiourea sulfate.[1][2] This method avoids the handling of free guanidine base and directly yields the sulfate salt.[1][2]

Protocol: Guanylation of Ethylamine[1]

Reagents:

Mechanism: Nucleophilic attack of the primary amine on the isothiourea carbon, displacing methyl mercaptan (methanethiol).[1][2]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol (stench).[1][2]

-

Reaction: Dissolve S-methylisothiourea sulfate (1.0 eq) in water. Add Ethylamine (2.2 eq).[1][2] Note: Excess amine ensures complete conversion.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 80-100°C) for 3–6 hours until methyl mercaptan evolution ceases.

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove water and excess ethylamine.

-

Crystallization: The residue is often a syrup that crystallizes upon cooling or addition of ethanol.[1][2]

-

Recrystallization: Purify by dissolving in minimum hot water and adding ethanol to induce precipitation.[1][2] Filter and dry in a vacuum desiccator over

.

Self-Validating Check:

Analytical Characterization

To confirm identity and purity, rely on NMR and Melting Point analysis.[1][2]

1H NMR (D2O, 400 MHz)

-

1.15 ppm (t, 3H): Methyl group of the ethyl chain (

-

3.18 ppm (q, 2H): Methylene group adjacent to nitrogen (

-

Exchangeable Protons: The guanidinium protons (

) typically do not appear or appear as a very broad singlet in

IR Spectroscopy (ATR)[1][6]

Handling, Safety & Storage

Hazard Classification:

Storage Protocol:

-

Desiccation: Must be stored in a tightly sealed container with desiccant.[1][2]

-

Temperature: Room temperature is stable; however, cool storage (4°C) extends shelf life by minimizing slow hydrolysis.[1][2]

-

Incompatibility: Avoid strong oxidizers (potential for N-oxide formation) and strong bases (liberation of free base).[1][2]

References

-

PubChem. N-Ethylguanidine sulfate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Vogel, S. M., et al. "Current-dependent block of endplate channels by guanidine derivatives."[1][2] The Journal of General Physiology, vol. 83, no.[1][2] 6, 1984, pp. 901-918.[1][2] Available at: [Link]

-

Canadian Journal of Research. "Syntheses of Substituted Guanidines." National Research Council Canada.[1][2] Available at: [Link][1][2]

Sources

- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]

- 2. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound, CAS No. 3482-86-8 - iChemical [ichemical.com]

Molecular structure and formula of 1-Ethylguanidine sulfate

Functional Class: Cationic Amine Precursor / Heterocyclic Building Block CAS Registry Number: 3482-86-8[1]

Executive Summary

1-Ethylguanidine sulfate is the stable sulfate salt of N-ethylguanidine, serving as a critical nitrogenous nucleophile in organic synthesis. Unlike its hygroscopic hydrochloride counterparts, the sulfate salt offers superior crystallinity and storage stability, making it the preferred reagent for introducing the ethylguanidine moiety into complex pharmacophores.

This guide details the physicochemical architecture, validated synthesis protocols, and spectroscopic fingerprints required for the high-fidelity utilization of this compound in drug development, specifically in the synthesis of substituted pyrimidines and imidazoles.

Molecular Identity & Physicochemical Architecture[2]

The commercial and stable form of this compound exists as a bis(1-ethylguanidinium) sulfate , where two protonated ethylguanidine cations are stabilized by a single sulfate anion. This 2:1 stoichiometry is critical for accurate molarity calculations in synthesis.

Structural Specifications

| Parameter | Specification |

| IUPAC Name | N-Ethylguanidine sulfate (2:1) |

| Common Name | This compound; N-Ethylguanidinium sulfate |

| Linear Formula | |

| Molecular Weight | 272.33 g/mol (Salt) / 87.12 g/mol (Free Base) |

| Appearance | White to pale cream crystalline solid |

| Melting Point | ~244°C (Decomposition) |

| Solubility | High in Water ( |

| Hygroscopicity | Moderate (Requires desiccated storage) |

Structural Visualization (DOT)

The following diagram illustrates the ionic connectivity and the protonation site (terminal nitrogen) that confers stability.

Figure 1: Ionic assembly of Bis(1-ethylguanidinium) sulfate. Note the resonance stabilization across the guanidinium core.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the starting material before use in high-value synthesis, researchers must validate the compound using NMR. The sulfate salt exhibits distinct shifts compared to the free base.

Proton NMR ( H-NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 1.08 - 1.15 | Triplet ( | 6H | Methyl protons of the ethyl chain. | |

| 3.10 - 3.20 | Quartet ( | 4H | Methylene protons deshielded by the adjacent nitrogen. | |

| 7.00 - 7.60 | Broad Singlet ( | ~8-10H | Guanidinium protons. Broadening indicates rapid proton exchange. |

Infrared Spectroscopy (FT-IR)

-

3100 – 3400 cm⁻¹: Strong, broad N-H stretching (characteristic of guanidinium salts).

-

1630 – 1690 cm⁻¹: C=N stretching (Guanidine core).

-

1050 – 1150 cm⁻¹: Strong, broad S-O stretch (Diagnostic for Sulfate anion).

Synthesis Protocol: The Rathke Conversion

The most robust method for synthesizing this compound involves the displacement of a methylthio group from S-methylisothiourea sulfate by ethylamine . This route is preferred over cyanamide routes due to higher yields and easier purification.

Reaction Scheme

Step-by-Step Methodology

Safety Critical: This reaction generates Methanethiol (MeSH) , a highly toxic and foul-smelling gas. All operations must be performed in a high-efficiency fume hood. The exhaust must be scrubbed.

-

Reagent Preparation:

-

Charge a round-bottom flask with S-Methylisothiourea sulfate (1.0 eq) and distilled water (3 mL per gram of substrate).

-

Add Ethylamine (2.2 eq). Note: Use 70% aqueous ethylamine solution for optimal homogeneity.

-

-

The Displacement (Reflux):

-

Equip the flask with a reflux condenser.

-

Scrubber Setup: Connect the top of the condenser to a trap containing 10-15% Sodium Hypochlorite (Bleach) or NaOH solution. This neutralizes the evolved MeSH gas.

-

Heat the mixture to mild reflux (approx. 80-90°C) for 4–6 hours.

-

Checkpoint: The reaction is complete when the evolution of foul-smelling gas ceases and TLC (eluent: n-Butanol/Acetic Acid/Water) shows consumption of the isothiourea.

-

-

Isolation & Purification:

-

Cool the solution to room temperature.

-

Concentrate under reduced pressure (Rotovap) to remove water and excess ethylamine.

-

Crystallization: Dissolve the crude residue in a minimum amount of hot water or methanol. Add ethanol or acetone dropwise until turbidity is observed. Cool to 4°C overnight.

-

Filter the white crystals and wash with cold acetone.

-

-

Yield Expectation: 75–85%.

Synthesis Workflow Diagram

Figure 2: Process flow for the synthesis of this compound via S-Methylisothiourea.

Synthetic Utility & Drug Development Applications[4]

This compound is primarily used as a binucleophile (N-C-N) to construct heterocyclic rings found in bioactive molecules.

Pyrimidine Synthesis

Reacting this compound with

-

Mechanism: Cyclocondensation.

-

Relevance: This scaffold is ubiquitous in kinase inhibitors and antifolates.

Imidazole Synthesis

Reaction with

Nitric Oxide Synthase (NOS) Inhibition

Ethyl-substituted guanidines are structural analogs of L-Arginine. They serve as valuable tools in probing the active site of Nitric Oxide Synthase (NOS), acting as competitive inhibitors to study oxidative stress pathways.

Handling, Stability & Storage

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container.

-

Desiccation: Although less hygroscopic than the HCl salt, the sulfate salt can absorb atmospheric moisture over long periods, leading to clumping. Store with silica gel.

-

Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases unless the free base is intentionally desired, as this will liberate the volatile free amine.

References

-

Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Retrieved from

-

PubChem. (2024). Compound Summary: this compound (CID 6451562). National Library of Medicine.[2] Retrieved from

- Rathke, B. (1881). Über die Verwandlung des Thioharnstoffs in Guanidin. Berichte der deutschen chemischen Gesellschaft. (Classic synthesis reference for S-methylisothiourea conversion).

-

Thermo Scientific Chemicals. (2024). N-Ethylguanidine sulfate, 98%. Retrieved from

- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry.

Sources

The Thermodynamic Architecture of Guanidine Sulfate & Its Metal-Organic Derivatives

Executive Summary & Scientific Scope

Guanidine sulfate derivatives, particularly the Guanidinium Aluminum Sulfate Hexahydrate (GASH) family and Guanidinium Zinc Sulfate (GZS) , represent a critical class of hydrogen-bonded ferroelectrics and non-linear optical (NLO) materials. Unlike simple ionic salts, these derivatives exhibit complex thermodynamic behaviors driven by the interplay between the tumbling motion of the guanidinium cation

This guide moves beyond basic characterization, providing a rigorous thermodynamic framework for synthesizing, stabilizing, and analyzing these materials. We focus on the causality between crystal lattice dynamics and macroscopic thermal properties such as specific heat capacity (

Crystal Chemistry & Synthesis Protocol

Thermodynamic accuracy begins with crystalline perfection. Impurities and solvent inclusions act as scattering centers for phonons, artificially broadening phase transition peaks in calorimetric data.

The Slow Evaporation Technique (SET)

The standard for growing thermodynamic-grade crystals of GASH or GZS is controlled supersaturation. Rapid precipitation must be avoided to prevent defect formation.[1]

Protocol: Synthesis of Guanidinium Zinc Sulfate (GZS)

-

Stoichiometry: Dissolve high-purity Guanidine Carbonate and Zinc Sulfate Heptahydrate in a 1:1 molar ratio in deionized water (

). -

Acidification: Adjust pH to ~3.0 using dilute

to prevent hydrolysis and ensure the formation of the sulfate salt. -

Filtration: Pass the solution through a 0.2

membrane filter to remove dust nucleation sites. -

Supersaturation: Place the vessel in a constant temperature bath (

). -

Harvesting: Allow solvent evaporation over 3–4 weeks. Harvest crystals only when they exhibit defined morphology (typically tetragonal or hexagonal plates depending on the derivative).

Visualization: Synthesis Logic Flow

The following diagram outlines the critical control points in the synthesis workflow to ensure thermodynamic validity.

Caption: Critical workflow for synthesizing high-purity guanidinium sulfate derivatives. Color coding indicates process stages: Blue (Input), Red (Reaction), Yellow (Purification), Green (Crystallization).

Thermodynamic Characterization

The utility of guanidine derivatives in NLO and ferroelectric applications is defined by their thermal stability and phase transition behavior.

Thermal Stability & Decomposition (TGA/DSC)

Guanidine sulfate derivatives generally follow a multi-step decomposition pathway. Understanding this is vital for processing limits.

-

Dehydration Phase (

): For hydrated derivatives like GASH, the first thermodynamic event is the loss of water of crystallization. This is an endothermic process.-

Diagnostic: A sharp mass loss in TGA corresponding to exactly 6 moles of

(for GASH).

-

-

Structural Decomposition (

): The anhydrous salt degrades via the breakdown of the guanidinium cation, releasing ammonia and forming melamine-like residues before final oxidation.

Table 1: Thermal Decomposition Profile of Guanidinium Derivatives

| Stage | Temperature Range | Thermodynamic Event | Observation (TGA/DSC) |

| I | Dehydration ( | Endothermic peak; Mass loss equivalent to hydrate water. | |

| II | Melting / Phase Change | Endothermic peak; No mass loss (if anhydrous). | |

| III | Cation Breakdown | Exothermic/Endothermic mix; Release of |

Phase Transitions & Specific Heat Anomalies

The hallmark of ferroelectric guanidine derivatives is the second-order phase transition.

-

Case Study: Guanidinium Zinc Sulfate (GZS) GZS exhibits a structural phase transition at

.[2]-

Mechanism: At high temperatures, the guanidinium cation is dynamically disordered (tumbling). Below

, the cation "freezes" into a specific orientation, breaking symmetry and allowing ferroelectric ordering. -

Specific Heat (

) Behavior: The transition manifests as a -

Critical Exponents: The behavior often fits the 3D Ising model, with a critical exponent

, suggesting short-range interactions dominate the ordering process.

-

Protocol: Measuring

-

Instrument: Differential Scanning Calorimeter (DSC) with liquid nitrogen cooling (for low-T transitions).

-

Calibration: Indium standard for enthalpy; Sapphire standard for heat capacity.

-

Sample Prep: Encapsulate 5–10 mg of single crystal in a hermetically sealed aluminum pan to prevent dehydration artifacts during heating.

-

Cycle: Cool to 100 K, equilibrate, then heat at 5 K/min to 300 K.

-

Analysis: Integrate the excess heat capacity peak at

to calculate the entropy of transition (

Visualization: Thermodynamic Causality

This diagram illustrates how microscopic lattice changes drive the macroscopic signals observed in DSC.

Caption: The causal chain of a ferroelectric phase transition. Thermal energy alters lattice dynamics, triggering symmetry breaking that results in measurable heat capacity anomalies.

Structural-Thermodynamic Correlations

The thermodynamic stability of these derivatives is heavily reliant on the Hydrogen Bond Network .

-

The "Anchor" Effect: The sulfate groups (

) act as rigid anchors. The guanidinium ions ( -

Isotope Effect: Deuteration (replacing H with D) often shifts the transition temperature (

) significantly. This "isotope shift" is a key validation metric—if

References

-

Holden, A. N., et al. (1956).[3] Properties of Guanidine Aluminum Sulfate Hexahydrate and Some of Its Isomorphs. Physical Review. Link

-

Siva Shankar, V., et al. (2009). Growth and characterization of new semiorganic nonlinear optical zinc guanidinium sulfate single crystal. Journal of Crystal Growth. Link

-

Miyake, A., et al. (2020). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Science and Technology of Energetic Materials. Link

-

Schein, B. J. B., et al. (1967).[3] Redetermination of the Structure of the Ferroelectric Crystal Guanidinium Aluminum Sulfate Hexahydrate, GASH. The Journal of Chemical Physics. Link

-

Netzsch Analysis. TGA/DSC Principles for Thermal Stability. University of Melbourne Technical Resources. Link

Sources

Comprehensive Technical Guide: 1-Ethylguanidine Sulfate Physicochemical Characterization

Executive Summary

This technical guide provides a rigorous analysis of 1-Ethylguanidine sulfate (CAS: 3482-86-8), a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, specifically isocytosines.[1][2] Targeted at drug development professionals and organic chemists, this document synthesizes validated physicochemical data—specifically melting point and density—with actionable experimental protocols.[1]

The stability profile of guanidine salts makes them excellent candidates for solid-state storage of volatile bases.[1] However, the hygroscopic nature of this compound requires precise handling to maintain data integrity.[1] This guide establishes the baseline properties required for purity assessment and process scale-up.

Part 1: Chemical Identity & Physicochemical Core Data[1][2][3][4]

Compound Identification

This compound is the sulfate salt of N-ethylguanidine.[1] It exists as a white crystalline solid, favored over the free base due to enhanced stability and reduced volatility.[1]

| Parameter | Data Specification |

| Chemical Name | This compound (2:1) |

| Synonyms | N-Ethylguanidinium sulfate; Ethylguanidine hemisulfate |

| CAS Number | 3482-86-8 |

| Molecular Formula | (C₃H₉N₃)₂[1][2] · H₂SO₄ |

| Molecular Weight | 272.33 g/mol |

| SMILES | CCNC(N)=N.CCNC(N)=N.OS(O)(=O)=O |

| Solubility | Highly soluble in water; Hygroscopic |

Physicochemical Property Matrix

The following data represents the consensus values from authoritative chemical databases and supplier certificates of analysis (CoA).

| Property | Value | Condition / Note | Source Reliability |

| Melting Point | 244 °C (decomposition) | Sharp transition followed by immediate browning/gas evolution.[1] | High (Lit.[1] Consensus) |

| Density | 1.12 g/cm³ | Reported value; likely bulk/skeletal density.[1] | Moderate (Supplier Data) |

| Physical State | Solid | Crystalline powder or crystals.[1][3] | High |

| Hygroscopicity | High | Requires desiccation; moisture lowers apparent MP.[1] | High |

Technical Insight: The melting point of 244 °C is a decomposition point (

).[1] Unlike simple fusion, this phase transition involves the irreversible breakdown of the guanidinium core, releasing ammonia and sulfur oxides.[1] Consequently,is rate-dependent; faster heating rates may yield slightly higher observed values.[1]

Part 2: Experimental Validation Framework

To ensure data integrity in your own laboratory, the following self-validating protocols are recommended. These methodologies prioritize reproducibility and account for the compound's hygroscopic nature.[1]

Workflow Logic: Characterization Pathway

The following diagram illustrates the logical flow for validating the physical properties of the salt, ensuring that moisture contamination does not skew results.

Caption: Logical workflow for physicochemical characterization, emphasizing moisture removal as a critical control point (CCP) prior to thermal or density analysis.

Protocol A: Melting Point Determination (Decomposition)

Objective: Accurately determine

-

Sample Preparation: Dry the sample in a vacuum desiccator over

for at least 24 hours. Grind the crystals to a fine powder to ensure uniform heat transfer. -

Loading: Pack a capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface (packing density affects heat transfer).[1]

-

Apparatus Setup: Use an automated melting point apparatus (e.g., Mettler Toledo or Büchi) with video recording capabilities.

-

Heating Profile:

-

Fast Ramp: 10 °C/min up to 220 °C.[1]

-

Equilibration: Hold at 220 °C for 60 seconds.

-

Measurement Ramp: 1.0 °C/min from 220 °C to 250 °C.

-

-

Endpoint Detection: Record the temperature at the first sign of liquid formation or gas evolution (bubbling).[1]

-

Acceptance Criteria: The onset of decomposition should occur between 242–246 °C.[1]

-

Protocol B: Density Determination (Gas Pycnometry)

Objective: Measure skeletal density, excluding inter-particle voids.[1]

-

Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.

-

Weighing: Accurately weigh the sample cell (

). Add approximately 1.0 g of dried this compound and weigh again ( -

Purging: Cycle helium gas 10 times to remove air and moisture from the sample chamber.

-

Measurement: Perform 5 pressure cycles to measure the volume of gas displaced by the solid skeleton (

).[1] -

Calculation:

[1]-

Note: If gas pycnometry is unavailable, liquid displacement using n-heptane (non-solvent) is a viable alternative, though less precise due to potential solvent occlusion.[1]

-

Part 3: Synthesis & Applications in Drug Development[1]

Synthesis Pathway

Understanding the origin of the sulfate salt is crucial for controlling impurities.[1] The synthesis typically involves the guanylation of ethylamine.[1]

Caption: Synthesis of this compound via S-methylisothiourea, highlighting the release of methyl mercaptan and subsequent acidification.

Application: Heterocycle Construction

The primary utility of this compound lies in its role as a binucleophile.[1] In drug development, it is a key building block for 3-Ethyl-6-methyl-isocytosines .[1]

-

Mechanism: The guanidine moiety condenses with

-keto esters.[1] The ethyl group at the N-1 position directs the regioselectivity of the cyclization.[1] -

Relevance: Isocytosine scaffolds are prevalent in kinase inhibitors and antiviral agents.[1] The sulfate salt is preferred over the hydrochloride in certain catalytic cycles where chloride ions might poison metal catalysts (e.g., Palladium).[1]

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

PPE: N95 Dust mask, Nitrile gloves, Safety goggles.[1]

-

Incompatibility: Strong oxidizing agents.[1] Avoid moisture (hydrolysis risk over long durations).[1]

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 3482-86-8).[1][5] Retrieved from [1][5]

-

PubChem. N-Ethylguanidine sulfate (Compound Summary). National Library of Medicine.[1][6] Retrieved from [1][6]

-

Fisher Scientific. this compound, 98%.[1][2] Thermo Scientific Chemicals.[1][2][7] Retrieved from [1]

-

iChemical. this compound Physical Properties. Retrieved from [1]

Sources

- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]

- 2. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Guanethidine [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]

- 6. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Chemical Stability of 1-Ethylguanidine Sulfate Under Ambient Conditions

Foreword: The Imperative of Stability

For researchers, scientists, and drug development professionals, the integrity of a chemical compound is the bedrock of reliable and reproducible results. 1-Ethylguanidine sulfate, a versatile reactant in chemical synthesis, is no exception.[1][2] Its stability, or lack thereof, directly impacts the purity of starting materials, the yield and profile of synthetic products, and the overall validity of experimental outcomes. This guide provides a comprehensive analysis of the factors governing the chemical stability of this compound under ambient storage, offering field-proven insights into its degradation pathways and robust protocols for its assessment. The use of vague terms like "ambient conditions" or "room temperature" is unacceptable in formal stability studies; this guide will adhere to the precise conditions outlined by regulatory bodies.[3]

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is critical to predicting its stability. This compound, a salt formed from the strong organic base 1-ethylguanidine and sulfuric acid, exists as a protonated guanidinium cation paired with a sulfate anion.[4][5] The guanidinium group is renowned for its high stability, a result of charge delocalization across three nitrogen atoms via resonance.[4] However, this inherent stability can be compromised by external factors.

| Property | Value | Source(s) |

| CAS Number | 3482-86-8 | [1][6] |

| Molecular Formula | [CH₃CH₂NHC(=NH)NH₂]₂·H₂SO₄ (or C₆H₂₀N₆O₄S) | [1][6][7] |

| Molecular Weight | 272.33 g/mol | [1][6][7] |

| Appearance | White to pale cream crystalline powder | [2] |

| Melting Point | ~244-245 °C (with decomposition) | [1][6][8] |

| Solubility | Soluble in water | [1][2] |

| Key Sensitivity | Hygroscopic | [1] |

The most salient feature for ambient stability is the compound's hygroscopicity . This property is the primary gateway for chemical degradation under typical storage conditions.

Principal Degradation Pathways in Ambient Conditions

While the guanidinium cation is stable, it is not inert. Under ambient conditions, the presence of atmospheric moisture and temperature fluctuations can initiate degradation.

Hydrolytic Degradation: The Primary Threat

The hygroscopic nature of this compound means it will readily absorb water from the atmosphere.[1] This absorbed water can then act as a reactant, leading to hydrolysis. The mechanism is consistent with the decomposition of other guanidine derivatives, which involves the nucleophilic attack of water or a hydroxide ion on the central carbon of the guanidinium group.[9]

This reaction cleaves the C-N bond, leading to the formation of ethylamine and urea. Urea itself can be subject to further hydrolysis, yielding ammonia and carbon dioxide.

Caption: Proposed hydrolytic degradation of the 1-ethylguanidinium cation.

Thermal and Photolytic Stress

While significant thermal decomposition occurs at a much higher temperature (~245°C), elevated ambient temperatures accelerate the rate of hydrolysis according to the Arrhenius equation.[10]

A Self-Validating Protocol for Stability Assessment

To rigorously evaluate the stability of this compound, a multi-stage protocol grounded in international regulatory guidelines (e.g., ICH Q1A(R2)) is required.[3][11] This approach ensures that all potential degradation pathways are investigated and that the analytical methods used are validated and fit for purpose.

Stage 1: Stress Testing and Forced Degradation

The objective of stress testing is to identify likely degradation products and establish the intrinsic stability of the molecule.[3][11] This is typically performed on a single batch and involves exposing the compound to conditions more severe than those used in accelerated testing.

Experimental Protocol: Forced Degradation

-

Preparation: Prepare five separate samples of this compound from a single batch. One sample serves as the unstressed control.

-

Hydrolytic Stress:

-

Acidic: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Neutral: Dissolve the sample in purified water and heat at 60°C for 24 hours.

-

-

Oxidative Stress: Dissolve the sample in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.

-

Thermal Stress (Solid State): Expose the solid sample to 60°C in a calibrated oven for 48 hours.

-

Photolytic Stress (Solid State): Expose the solid sample to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and the control using a validated, stability-indicating analytical method (see Section 4.0). Compare the chromatograms to identify and quantify any degradation products.

Stage 2: Long-Term and Accelerated Stability Studies

These formal studies are designed to predict the shelf-life of the compound under defined storage conditions.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, and annually thereafter |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |

Source: Adapted from ICH and EMA Guidelines.[3][11][13][14]

Workflow for a Comprehensive Stability Study

Caption: Workflow for conducting a full stability assessment.

Stability-Indicating Analytical Methodologies

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation. It must also be able to separate and detect the degradation products.

For guanidine derivatives, which are polar and often lack a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective technique.[15][16]

Protocol: HILIC-MS/MS Method Development Outline

-

Column Selection: Screen several HILIC columns (e.g., amide, silica) to achieve optimal retention and peak shape for this compound.[15]

-

Mobile Phase Optimization:

-

Use a high organic content mobile phase (e.g., >80% acetonitrile) with an aqueous buffer (e.g., ammonium formate or ammonium acetate) to promote retention on the HILIC stationary phase.

-

Optimize the buffer concentration and pH to achieve the best peak symmetry.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform tuning by direct infusion of a this compound standard to identify the precursor ion (m/z for the cation).

-

Perform a product ion scan to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) transitions, ensuring specificity.

-

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Crucially, the specificity must be demonstrated by analyzing the forced degradation samples, proving that all degradation product peaks are resolved from the main this compound peak.

Summary and Recommendations

The primary stability concern for this compound under ambient conditions is its hygroscopicity , which facilitates hydrolytic degradation . While thermally stable at room temperature, elevated temperatures can accelerate this process.

Recommendations for Storage and Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct light.[1] The use of a desiccator or controlled low-humidity environment is strongly recommended.

-

Handling: Minimize exposure to the atmosphere. When handling, use a glove box or work quickly in a low-humidity environment.

-

Verification: For critical applications, the purity of this compound that has been stored for an extended period should be re-assessed using a validated stability-indicating method before use.

By understanding the inherent chemical properties of this compound and implementing rigorous, validated stability testing protocols, researchers and developers can ensure the quality, integrity, and reliability of their work.

References

- Wolfenden, R., & Snider, M. J. (2014). The nonenzymatic decomposition of guanidines and amidines.

- European Medicines Agency. (2023).

- European Medicines Agency. (1995). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

- Ichihara, M., Asakawa, D., et al. (2023).

- iChemical. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- Santa Cruz Biotechnology. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Ethylguanidine 98 3482-86-8. Sigma-Aldrich.

- Singh, S., & Bajaj, S. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Taylor & Francis Online. (2008).

- Thermo Scientific Chemicals. (n.d.).

- Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Unknown Source.

- Wikipedia. (n.d.). Guanidine. Wikipedia.

- CymitQuimica. (n.d.).

Sources

- 1. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]

- 7. This compound | CAS 3482-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound, CAS No. 3482-86-8 - iChemical [ichemical.com]

- 9. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. japsonline.com [japsonline.com]

- 15. d-nb.info [d-nb.info]

- 16. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Ethylguanidine Sulfate: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Ethylguanidine sulfate (CAS No. 3482-86-8) has emerged as a valuable synthon, prized for its utility in constructing the guanidinium moiety, a functional group prevalent in a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, covering its commercial availability from reliable suppliers, key physicochemical properties, and, most importantly, its practical application in chemical synthesis, with a detailed protocol for the preparation of a key pyrimidine intermediate.

Commercial Availability and Reliable Suppliers

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA), and responsive technical support.

Below is a comparative summary of offerings from prominent suppliers:

| Supplier | Product Number(s) | Purity | Available Quantities |

| Thermo Scientific Chemicals | AAB2131506, AAB2131514 | 98% | 5 g, 25 g |

| Sigma-Aldrich (Merck) | 275557 | 98% | 5 g |

| Santa Cruz Biotechnology | sc-275557 | Not specified | Inquire |

It is advisable to request a lot-specific CoA from the chosen supplier to confirm the purity and identity of the material before use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Key Properties:

-

Molecular Formula: C₆H₂₀N₆O₄S[1]

-

Molecular Weight: 272.33 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Melting Point: Approximately 244-245 °C (with decomposition)[2]

-

Solubility: Soluble in water.[3]

-

Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated place.[3]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the various functional groups within the molecule. The guanidinium group gives rise to characteristic N-H stretching and bending vibrations, as well as C-N stretching modes. An ATR-IR spectrum for this compound is available in the Sigma-Aldrich Library of ATR-IR Spectra, which can be accessed for reference.[4] The PubChem database also provides a reference to this spectrum under CID 6451562.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, high-resolution NMR spectrum of this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the guanidinium nitrogens would likely appear as broad signals due to exchange and quadrupolar effects. For reference, comprehensive databases of NMR chemical shifts for common laboratory solvents and impurities are available and can be consulted to avoid misinterpretation of spectra.[6][7]

Mass Spectrometry (MS):

Mass spectrometry of this compound would be expected to show the protonated molecular ion of the free base, 1-ethylguanidine, following the loss of the sulfate counterion. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the guanidinium core. General principles of mass spectrometry fragmentation can be applied to predict the major fragments.[8]

Applications in Drug Discovery and Development

The guanidinium group is a key pharmacophore in a variety of therapeutic agents due to its ability to form strong, directional hydrogen bonds and its protonated state at physiological pH, allowing for electrostatic interactions with biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of molecules with diverse pharmacological activities.

Synthesis of Pyrimidine Derivatives

A primary application of this compound is in the synthesis of substituted pyrimidines, which are core structures in many biologically active compounds. Notably, it is a key reactant for the synthesis of 3-Ethyl-6-methyl-isocytosine (2-amino-3-ethyl-6-methyl-4(3H)-pyrimidinone), a heterocyclic compound with potential applications in medicinal chemistry.[3][9]

The synthesis of isocytosine and its derivatives often involves the condensation of a guanidine with a β-ketoester or a similar 1,3-dicarbonyl compound.

Caption: General workflow for the synthesis of a 3-Ethyl-6-methyl-isocytosine.

Role in the Development of Kinase Inhibitors

The guanidinium moiety is a recognized feature in the design of protein kinase inhibitors. Its ability to mimic the protonated arginine side chain allows for interactions with key residues in the ATP-binding pocket of kinases. The synthesis of guanidinium-based derivatives is an active area of research in the development of novel anticancer agents.[2] While direct examples of marketed drugs synthesized from this compound are not prominent in the literature, its potential as a building block for kinase inhibitor scaffolds is significant.

Potential in Antidiabetic and Antiviral Agents

Guanidine derivatives have a long history in the treatment of diabetes, with metformin being a prime example. Research continues into new guanidinium-containing compounds with potential antihyperglycemic effects.[10] Similarly, the guanidino group is present in some antiviral compounds, and the synthesis of novel nucleoside and non-nucleoside analogues incorporating this moiety is an area of interest.[11]

Experimental Protocol: Synthesis of 3-Ethyl-6-methyl-isocytosine

The following is a representative, detailed protocol for the synthesis of 3-Ethyl-6-methyl-isocytosine, adapted from established methods for the synthesis of similar pyrimidine derivatives. This protocol is intended for experienced synthetic chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Absolute ethanol

-

Ethyl acetoacetate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification (e.g., separatory funnel, beakers, filtration apparatus)

-

Rotary evaporator

-

Recrystallization solvents (e.g., water, ethanol)

Step-by-Step Procedure:

-

Preparation of the Free Base (in situ):

-

In a dry round-bottom flask, dissolve a calculated amount of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium ethoxide should be stoichiometrically equivalent to the amount of this compound to be used.

-

To this solution, add this compound portion-wise with stirring. The reaction will generate sodium sulfate as a precipitate. Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the free 1-ethylguanidine.

-

-

Condensation Reaction:

-

To the suspension containing the free 1-ethylguanidine, add a stoichiometric equivalent of ethyl acetoacetate dropwise via a syringe or dropping funnel.

-

Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for a period of 4-6 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) analysis.

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the precipitated sodium sulfate by filtration. Wash the filter cake with a small amount of cold ethanol.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

-

Purification:

-

The crude product can be purified by recrystallization. The choice of solvent will depend on the properties of the product, but water or an ethanol/water mixture is often a good starting point for isocytosine derivatives.

-

Dissolve the crude material in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

-

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.

-

Handling: Avoid contact with skin and eyes. Do not breathe in the dust. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption due to its hygroscopic nature.[3]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If irritation persists, seek medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound is a commercially accessible and versatile building block for the synthesis of guanidinium-containing molecules, particularly substituted pyrimidines. Its utility in the construction of pharmacologically relevant scaffolds makes it a valuable tool for researchers in drug discovery and development. By understanding its properties, sourcing it from reliable suppliers, and employing appropriate synthetic and safety protocols, scientists can effectively leverage this compound in the pursuit of novel therapeutics.

References

-

PubChem. N-Ethylguanidine sulfate. [Link]

-

Der Pharma Chemica. Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. [Link]

-

PMC. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

-

PubChemLite. 1-(2-(isobutylisopropylamino)ethyl)guanidine sulfate hydrate (C10H24N4). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Wiley Science Solutions. Sigma-Aldrich Library of ATR-IR Spectra. [Link]

-

iChemical. This compound, CAS No. 3482-86-8. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Scribd. Sigma-Aldrich ATR-IR Spectra Library | PDF. [Link]

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 5. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]

- 10. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Comparative Analysis of 1-Ethylguanidine Salts in Pharmaceutical Synthesis

[1]

Executive Summary

In the development of peptidomimetics, heterocycles (e.g., isocytosines), and agrochemicals (e.g., neonicotinoid precursors), 1-Ethylguanidine serves as a critical nucleophilic building block.[1] However, its commercial availability in two primary salt forms—Sulfate (2:1) and Hydrochloride (1:1) —introduces significant stoichiometric and physicochemical variables that can derail experimental reproducibility if not managed correctly.[1]

This guide delineates the functional differences between these salts, establishing a decision framework for their selection based on hygroscopicity, solubility profiles, and downstream synthetic compatibility.

Physicochemical Characterization & Stoichiometry

The most frequent error in switching between these salts is neglecting the stoichiometric divergence . The sulfate form is a hemisulfate (two cations per anion), whereas the hydrochloride is a mono-salt.[1]

Comparative Data Table

| Feature | This compound | 1-Ethylguanidine Hydrochloride |

| CAS Number | 3482-86-8 | 1919-96-6 |

| Formula | ||

| Stoichiometry | 2:1 (Cation:Anion) | 1:1 (Cation:Anion) |

| Molecular Weight | 272.33 g/mol | 123.58 g/mol |

| Eq.[1][2] Wt. (Free Base) | 136.17 g/mol (per mole of base) | 123.58 g/mol (per mole of base) |

| Melting Point | ~244–245°C (Decomposition) | ~100–110°C (Often lower/hygroscopic) |

| Hygroscopicity | Moderate (Stable crystalline solid) | High (Deliquescent risk) |

| Water Solubility | High | Very High |

| Primary Utility | Bulk storage, solid-phase handling | Aqueous reactions, pH adjustment |

Critical Analysis: The "Weighing Trap"

When a protocol specifies "1.0 equivalent of Ethylguanidine," using the sulfate salt requires a mass calculation adjustment.

-

Factor: To deliver 1 mole of active ethylguanidine cation:

-

Use 123.58 g of Hydrochloride.

-

Use 136.17 g of Sulfate (Total MW 272.33 / 2).[1]

-

-

Failure Mode: Treating the sulfate as a 1:1 salt results in a 50% under-loading of the nucleophile, leading to incomplete conversion in cyclization reactions.

Structural Visualization & Dissociation

The following diagram illustrates the dissociation pathways and the stoichiometric difference that impacts molarity calculations.

Figure 1: Stoichiometric dissociation comparison. Note the Sulfate yields two active cations per formula unit.

Synthetic Utility & Counter-ion Impact

Why Choose Sulfate? (Process Chemistry)

The sulfate salt (CAS 3482-86-8) is generally preferred for storage and handling due to its superior crystallinity and higher melting point (~245°C).[1]

-

Non-Hygroscopic: Unlike many guanidine hydrochlorides, which absorb atmospheric moisture rapidly (becoming sticky oils), the sulfate remains a free-flowing powder.[1] This ensures accurate weighing in open-air environments.[1]

-

Cyclization Reactions: In the synthesis of isocytosines or pyrimidines , the sulfate anion is non-nucleophilic and less likely to interfere with metal-catalyzed cross-couplings compared to chloride ions (which can poison Palladium catalysts).[1]

Why Choose Hydrochloride? (Solubility)

-

Solubility Profile: If the reaction requires high concentrations in cold water or specific polar organic solvents (like lower alcohols), the HCl salt often exhibits faster dissolution kinetics.

-

Removal: Chloride ions are easier to remove via silver nitrate precipitation (if necessary) or ion-exchange chromatography compared to the divalent sulfate.[1]

Experimental Protocols

Protocol A: Salt Metathesis (Sulfate Hydrochloride)

Context: You have the stable sulfate but need the hydrochloride for a specific solubility requirement.[1]

-

Dissolution: Dissolve 10 mmol (2.72 g) of this compound in 10 mL of warm water (

C). -

Basification: Add 20 mmol of Barium Chloride (

) solution slowly. -

Filtration: Filter the white Barium Sulfate precipitate through a 0.22

membrane. -

Isolation: Lyophilize the filtrate to obtain pure 1-Ethylguanidine Hydrochloride.

Protocol B: Free Base Generation (In Situ)

Context: Using the salt in a nucleophilic substitution where the protonated guanidine is unreactive.[1]

-

Suspension: Suspend this compound in anhydrous THF or Dichloromethane.

-

Deprotonation: Add 2.05 equivalents of Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).[1]

-

Note: Use 2 equivalents because of the hemisulfate stoichiometry.

-

-

Activation: Stir for 30 minutes at

C. The formation of Sodium Sulfate ( -

Usage: Filter the supernatant (containing the free base) directly into the electrophile solution. Do not isolate the free base as it is unstable and prone to polymerization.

Decision Matrix for Salt Selection

Use the following logic flow to determine the appropriate salt for your specific application.

Figure 2: Decision matrix for selecting between Sulfate and Hydrochloride salts.

References

Sources

- 1. Guanidine, N-(2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl)-, sulfate (1:1) | C9H20N4O4S | CID 22313123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7 [smolecule.com]

Technical Guide: Basic Toxicity and Handling Precautions for 1-Ethylguanidine Sulfate

Executive Summary

1-Ethylguanidine sulfate (CAS 3482-86-8) is a specialized guanidine derivative primarily utilized as an intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., isocytosines) and as a reagent in thermal analysis studies. While it shares the general chaotropic and irritant properties of the guanidine class, its specific sulfate salt form introduces unique handling requirements—most notably its significant hygroscopicity.

This guide moves beyond generic safety data sheets (SDS) to provide a researcher-focused operational framework. It addresses the compound's toxicological profile, which is characterized by acute oral toxicity and mucous membrane irritation, and provides self-validating protocols for storage, weighing, and spill management to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physicochemical Properties

Understanding the physical state of this compound is the first line of defense against exposure and experimental error.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance to Handling |

| Chemical Name | This compound | Primary identifier for inventory/waste. |

| CAS Number | 3482-86-8 | Unique key for regulatory searches. |

| Molecular Formula | (C₃H₉N₃)₂[1] · H₂SO₄ | Stoichiometry (2:1 salt) affects molarity calcs. |

| Molecular Weight | 272.33 g/mol | Essential for precise dosing. |

| Appearance | White crystalline powder | Visual check for degradation (yellowing). |

| Solubility | Soluble in water | Easy cleanup; high bioavailability if ingested. |

| Hygroscopicity | High | Critical: Absorbs atmospheric moisture rapidly, altering effective mass. |

| Melting Point | ~244°C (decomposition) | Stable under standard processing temps. |

Toxicological Profile & Risk Assessment

Acute Toxicity (The "Missing" LD50)

Unlike common reagents (e.g., Guanidine HCl), specific experimental LD50 data for this compound is limited in public toxicology repositories .[1] However, regulatory bodies classify it under GHS Category 4 (Oral) based on structural activity relationships (SAR) with analogous guanidine salts.

-

Hazard Statement H302 (Harmful if swallowed): Implies an estimated lethal dose range of 300 < LD50 ≤ 2000 mg/kg .

-

Mechanism of Toxicity: Guanidine derivatives act as chaotropic agents. Upon systemic absorption, they can interfere with protein structure and neuromuscular transmission. The sulfate counter-ion is generally biologically inert but contributes to the compound's high water solubility, facilitating rapid absorption across mucous membranes.

Local Effects (Irritation)

The compound is a strong base in solution and a solid-state irritant.

-

Respiratory (H335): Inhalation of dust causes immediate irritation to the upper respiratory tract. Risk:[1] High during weighing of open containers.

-

Ocular (H319): Causes serious eye irritation. The crystalline nature can cause physical abrasion in addition to chemical irritation.

-

Dermal (H315): Causes skin irritation. Prolonged exposure can lead to dermatitis.

Operational Handling Protocols

To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems. If the validation step fails, the procedure must be paused.

Hygroscopicity Management & Weighing

Objective: Prevent moisture uptake that alters the reagent's mass, ensuring stoichiometric accuracy in synthesis.

Protocol:

-

Environment: Handle only in a humidity-controlled room (<40% RH) or a glove box if high precision (<1% error) is required.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Aliquot Strategy: Do not return unused powder to the stock container.

-

Validation:

-

Visual Check: Powder should be free-flowing. Clumping indicates moisture contamination.

-

Weight Check: If the mass on the balance drifts upwards continuously, the sample is actively absorbing water. Stop and switch to a closed weighing vessel.

-

Synthesis & Reaction Setup

Context: this compound is often used to synthesize heterocycles like 3-Ethyl-6-methyl-isocytosines.

-

Incompatibility: Reacts vigorously with strong oxidizing agents (e.g., permanganates, nitrates). Ensure reaction vessels are free of oxidant residues.

-

pH Control: As a guanidine salt, it may buffer reaction mixtures. Monitor pH if the reaction is pH-sensitive.

Emergency Response & Spill Management

Biological Exposure[1]

-

Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes . Validation: Use pH paper to check tear fluid neutrality if available/safe; otherwise continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation of the esophagus.

Chemical Spill Cleanup

Scenario: 5g bottle dropped on the lab bench.

-

Isolate: Evacuate the immediate 3-meter radius. Mark the area.

-

PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and N95/P2 particulate respirator (to prevent inhaling dust).

-

Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersal.

-

Cleanup:

-

Dry Sweep: Gently sweep powder into a dust pan using a brush, minimizing dust generation.

-

Wet Wipe: Wipe the surface with water-dampened towels (compound is water-soluble).

-

Validation: Wipe the area with a fresh wet tissue; if it remains clear (no white residue/streaks), cleanup is complete.

-

-

Disposal: Place waste in a container labeled "Hazardous Waste - Solid - Toxic/Irritant".

Visualization: Handling Decision Logic

The following diagram outlines the decision-making process for handling this compound based on the procedure type and environmental conditions.

Caption: Decision tree for selecting appropriate engineering controls and PPE based on task precision and environmental humidity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6451562, N-Ethylguanidine sulfate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Acute Toxicity. (Contextual reference for GHS Category 4 classification). Retrieved from [Link]

Sources

The Ascent of a Privileged Scaffold: A Technical Guide to the History and Discovery of Alkylguanidine Sulfate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the history, discovery, and evolving applications of alkylguanidine sulfate salts. From their origins in the mid-19th century to their contemporary role in drug development and materials science, this document synthesizes key scientific milestones, explains the rationale behind experimental choices, and offers detailed methodologies for their synthesis and characterization.

From Guano to Guanidine: The Genesis of a Superbase

The story of alkylguanidine sulfate salts begins with the discovery of their parent compound, guanidine. In 1861, German chemist Adolph Strecker first isolated guanidine by the oxidative degradation of guanine, an aromatic natural product he extracted from Peruvian guano, the accumulated excrement of seabirds.[1][2][3] This nitrogen-rich organic compound, with the formula HNC(NH2)2, was initially a chemical curiosity.[1][2] Its structure, a nitrogenous analogue of carbonic acid, imparts a remarkable basicity, making it one of the strongest organic bases in aqueous solution.[1][4] This high basicity is due to the resonance stabilization of the protonated form, the guanidinium cation, which distributes the positive charge symmetrically across the three nitrogen atoms.[1]

Early laboratory synthesis of guanidine involved the thermal decomposition of ammonium thiocyanate.[1] A more commercially viable route was later developed, involving a two-step process starting from the reaction of dicyandiamide with ammonium salts.[1] These foundational discoveries set the stage for the exploration of guanidine derivatives, where the substitution of hydrogen atoms with alkyl groups would unlock a vast and diverse range of chemical properties and biological activities.

The Rise of Alkylguanidines in Pharmacology

The inherent bioactivity of the guanidine moiety, present in natural molecules like the amino acid arginine, hinted at its potential pharmacological significance.[4] Early explorations into guanidine derivatives revealed a spectrum of biological effects, paving the way for the development of alkylguanidine-based therapeutics.

A Serendipitous Journey into Antibacterial Agents

In recent decades, the search for new antibiotics to combat multidrug-resistant bacteria has led to a renewed interest in guanidine-containing compounds.[5][6][7][8] The positively charged guanidinium group at physiological pH is thought to facilitate electrostatic interactions with the negatively charged bacterial cell surface, potentially disrupting the membrane integrity and leading to cell death.[9]

A significant breakthrough in this area came from a serendipitous discovery during the optimization of a linear guanidine derivative.[7][8] A batch of a promising antibacterial candidate was found to be a mixture containing spontaneously generated oligomers with superior biological activity.[7][8] This led to the rational design and synthesis of a library of alkyl-guanidine derivatives, including symmetric dimeric structures, which demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including resistant clinical isolates.[4][6][8]

The Development of Guanadrel Sulfate for Hypertension

One of the most notable applications of alkylguanidine sulfate salts in medicine is in the management of hypertension. Guanadrel sulfate, an orally active postganglionic sympathetic inhibitor, was developed as an alternative to guanethidine sulfate.[2][10][11] It functions by depleting norepinephrine stores from adrenergic nerve endings and preventing its release in response to sympathetic nerve stimulation, which leads to a reduction in systemic vascular resistance and a lowering of blood pressure.[10][11][12]

Clinical studies demonstrated that guanadrel sulfate is an effective antihypertensive agent for various levels of hypertension.[2] A key advantage of guanadrel over guanethidine is its shorter onset and offset of action, which allows for more rapid and safer dosage adjustments and results in fewer side effects, such as orthostatic hypotension.[2][13] Guanadrel sulfate was first approved in 1982 and has been used in the treatment of hypertension, although it has been largely superseded by newer agents with more favorable side-effect profiles.[10]

The Sulfate Salt: A Deliberate Choice

The selection of the sulfate salt for many alkylguanidine-based drugs, such as guanadrel, is a deliberate choice driven by key physicochemical properties. While guanidine itself is a strong base, its free form can be unstable and hygroscopic.[14] Forming a salt with a strong acid like sulfuric acid creates a stable, crystalline solid that is more suitable for pharmaceutical formulation.[14][15]

The sulfate counter-ion can influence properties such as:

-

Solubility: Guanidine sulfate is a water-soluble white crystal, which is advantageous for oral drug absorption.[14]

-

Stability: The salt form protects the active guanidine moiety from degradation.

-

Manufacturing: The use of sulfate salts can facilitate purification and crystallization processes during drug manufacturing.

Modern Synthetic Strategies for Alkylguanidine Derivatives

The synthesis of complex alkylguanidine derivatives often requires multi-step procedures involving protecting groups to achieve the desired substitution patterns. A common strategy involves the guanylation of a primary or secondary amine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a protected bis-alkylguanidine derivative, which can then be deprotected to yield the final active compound.

Sources

- 1. guanidine sulfate, 1184-68-5 [thegoodscentscompany.com]

- 2. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanadrel Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Synthesis of 1-Ethylguanidine Sulfate from Ethylamine

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 1-Ethylguanidine sulfate, a valuable building block in pharmaceutical research and organic synthesis.[1][2] The described method is a robust and well-documented pathway that proceeds through the formation of an S-methylisothiourea sulfate intermediate, which subsequently serves as an efficient guanylating agent for the target primary amine, ethylamine.[3] This guide is intended for researchers and scientists in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis of this compound is achieved via a two-step process. This approach is favored for its reliability and the use of readily available starting materials.

Step 1: Synthesis of S-Methylisothiourea Sulfate The first step involves the methylation of thiourea using dimethyl sulfate.[4] In this S-alkylation reaction, one of the sulfur's lone pairs of electrons acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. This reaction is typically vigorous and proceeds to form the stable S-methylisothiouronium salt. The procedure described is a well-established method detailed in Organic Syntheses, ensuring high reliability.[5]

Step 2: Guanidinylation of Ethylamine The S-methylisothiourea sulfate prepared in the first step is an excellent guanylating agent.[3] The core of this step is the nucleophilic attack of ethylamine on the electrophilic carbon atom of the S-methylisothiourea moiety. The methylthio group is an excellent leaving group (as methanethiol), facilitating the formation of the stable ethylguanidinium cation, which is then isolated as its sulfate salt.[6]

Reaction Scheme:

Part A: Formation of the Guanylating Agent 2 (NH₂)₂CS + (CH₃)₂SO₄ → [H₂NC(=NH)SCH₃]₂·H₂SO₄ (Thiourea + Dimethyl Sulfate → S-Methylisothiourea Sulfate)

Part B: Guanidinylation Reaction [H₂NC(=NH)SCH₃]₂·H₂SO₄ + 2 CH₃CH₂NH₂ → 2 [CH₃CH₂NHC(=NH)NH₃]₂·H₂SO₄ + 2 CH₃SH (S-Methylisothiourea Sulfate + Ethylamine → this compound + Methanethiol)

Visualizing the Mechanism

The diagram below illustrates the nucleophilic substitution mechanism for the guanidinylation of ethylamine.

Caption: Mechanism of the guanidinylation reaction.

Critical Safety and Handling

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

Ethylamine (70% in Water): Highly flammable liquid and vapor.[7] Toxic in contact with skin and causes severe skin burns and eye damage.[8] May cause respiratory irritation. Handle with extreme care in a well-ventilated fume hood, away from ignition sources.

-

Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. It is readily absorbed through the skin. Use extreme caution and ensure no direct contact.

-

Thiourea: Harmful if swallowed and suspected of causing genetic defects and cancer. Avoid inhalation of dust.

-

Cyanamide (Alternative Reagent): Toxic, corrosive, and can polymerize explosively if the liquid solution evaporates to dryness.[9][10]

-

Methanethiol (Byproduct): A toxic and flammable gas with a strong, unpleasant odor. The reaction apparatus should be equipped with a trap to handle its release.

Experimental Protocol

This section details the step-by-step methodology for the synthesis.

Part A: Synthesis of S-Methylisothiourea Sulfate

This procedure is adapted from a verified protocol in Organic Syntheses.[5]

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 152 g (2.0 moles) of finely powdered thiourea and 70 mL of water.

-

Addition of Methylating Agent: To this slurry, add 138 g (1.1 moles) of dimethyl sulfate. Immediately attach a reflux condenser to the flask.

-

Reaction Progression: The reaction will begin spontaneously. The flask may become warm and fill with vapor. If the reaction becomes too vigorous, cool the flask intermittently with a water bath. Do not overcool, as this may halt the reaction.[5]

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour. During this time, the product will begin to crystallize.

-

Isolation and Washing: Allow the mixture to cool to room temperature. Add 200 mL of 95% ethanol and filter the solid product using suction filtration.

-

Purification: Wash the collected crystalline solid twice with 100 mL portions of 95% ethanol to remove unreacted starting materials and byproducts.

-

Drying: Allow the product to air-dry. The expected yield is approximately 220–233 g (79–84% theoretical yield). The product, S-methylisothiourea sulfate, appears as needle-like crystals.[4]

Part B: Synthesis of this compound

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 139 g (0.5 moles) of S-methylisothiourea sulfate in 250 mL of water. Gentle heating may be required to achieve full dissolution.

-

Addition of Amine: To the stirred solution, slowly add 71.5 g (1.1 moles) of a 70% aqueous solution of ethylamine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction should be monitored for the evolution of methanethiol gas, which should be directed to a scrubber containing a bleach solution.

-

Cooling and Crystallization: After the reflux period, allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization of the product.

-

Isolation: Collect the white crystalline solid by suction filtration.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to achieve high purity.

-

Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white crystalline solid.[1]

Workflow and Data Summary

The entire synthetic process, from starting materials to the final purified product, is outlined in the workflow diagram below.

Caption: Overall workflow for the two-step synthesis.

Table of Reagents and Conditions

| Parameter | Part A: S-Methylisothiourea Sulfate | Part B: this compound |

| Primary Reagent | Thiourea (152 g, 2.0 mol) | S-Methylisothiourea Sulfate (139 g, 0.5 mol) |

| Secondary Reagent | Dimethyl Sulfate (138 g, 1.1 mol) | 70% Ethylamine (aq.) (71.5 g, 1.1 mol) |

| Solvent | Water (70 mL), 95% Ethanol (400 mL) | Water (~250 mL) |